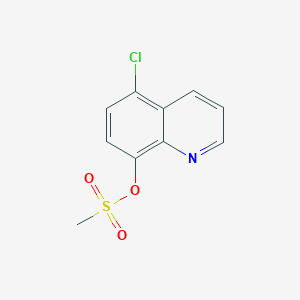

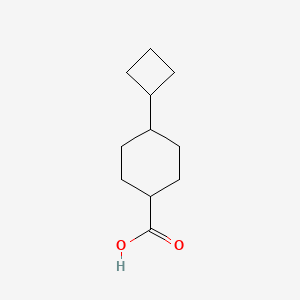

2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)acetic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

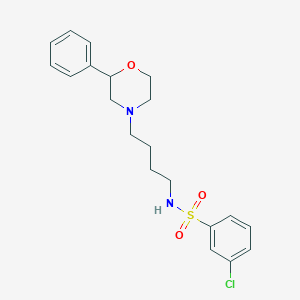

“2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)acetic Acid” is a chemical compound with the IUPAC name (3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)acetic acid . It is used for pharmaceutical testing .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.23 . It is a powder at room temperature . The melting point is between 185-186 degrees .Applications De Recherche Scientifique

Pharmacological Applications

One compound closely related to the query, ML 3000, has been studied for its pharmacological profile. It is a dual inhibitor of the enzymes cyclo-oxygenase and 5-lipoxygenase, exhibiting antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities without causing gastrointestinal damage in animal models. This highlights the potential of such compounds in the development of anti-inflammatory drugs with reduced side effects (Laufer et al., 1994).

Organic Synthesis and Chemical Transformations

Several studies have explored the chemical reactivity and transformations of compounds with thiadiazine and related structures, leading to the synthesis of novel heterocyclic compounds. These transformations are crucial for developing new pharmaceuticals and materials:

Reaction of acetone cyanohydrin with thiosemicarbazide produces 3-mercapto-6,6-dimethyl-1,2,4-triazin-5-one and 2-methyl-2-thiosemicarbazidopropanoic acid, showcasing a pathway to synthesize nitrogen and sulfur-containing heterocycles (Kryl'sky et al., 2002).

A novel synthesis route to spiro heterocycles incorporating thiazole, oxazole, thiadiazole, and triazolo-thiadiazole moieties under microwave irradiation has been reported. This method offers an efficient way to produce complex molecules that could have various applications in medicinal chemistry and material science (Dabholkar & Mishra, 2006).

Crystal Structure Analysis

The crystal structure of N-butyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6- thiadiazin-4-yl)benzamide has been determined, providing insight into the molecular geometry and intermolecular interactions of thiadiazine derivatives. This information is crucial for the design of compounds with specific physical and chemical properties (Bhatt et al., 2014).

Antioxidant Activity

The role of solvent in the reaction of certain thiadiazine derivatives has been explored, leading to the discovery of compounds with potential antioxidant activity. This research underscores the importance of solvent choice in organic reactions and the potential health benefits of thiadiazine derivatives (Firdausiah et al., 2019).

Propriétés

IUPAC Name |

2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S/c1-4-6(3-7(10)11)5(2)9-14(12,13)8-4/h8H,3H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHXEUBSYCYPHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NS(=O)(=O)N1)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2667970.png)

![N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2667972.png)

![5-methyl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2667979.png)

![3,4-dimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2667984.png)

![(E)-4-(Dimethylamino)-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]but-2-enamide](/img/structure/B2667990.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2667991.png)